2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide
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Overview
Description
2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, an acetamide group, and methoxyethyl substituents, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting with the preparation of the core benzene ring The initial step may include the nitration of benzene to produce nitrobenzene, followed by reduction to aniline
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters would be crucial to achieving efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Reagents like thionyl chloride (SOCl2) and acyl chlorides are typically employed.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups make it suitable for various organic reactions, contributing to the development of new materials and pharmaceuticals.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural features allow it to interact with specific proteins or enzymes, providing insights into their functions.
Medicine
The compound's potential medicinal applications include its use as a drug candidate for treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic interventions.
Industry
In industry, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it valuable for creating new materials with desired properties.
Mechanism of Action
The mechanism by which 2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The acetamide and methoxyethyl groups contribute to the compound's overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]acetamide
2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide
Uniqueness
Compared to similar compounds, 2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide stands out due to its unique combination of functional groups
Properties
IUPAC Name |
2-[4-[(2,5-dimethoxyphenyl)sulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S/c1-25-11-10-20-19(22)12-14-4-6-15(7-5-14)21-28(23,24)18-13-16(26-2)8-9-17(18)27-3/h4-9,13,21H,10-12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQYCUUTVZZOJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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